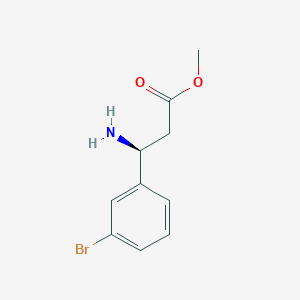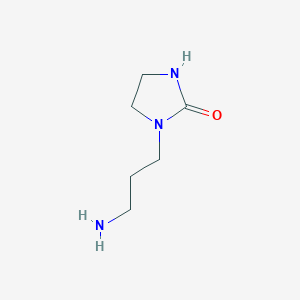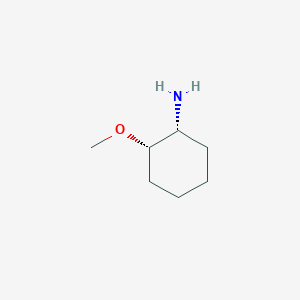
4-(3-Aminopropoxy)benzamide
Descripción general
Descripción
4-(3-Aminopropoxy)benzamide is a chemical compound with the molecular formula C10H14N2O2 . It contains 28 bonds in total, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aliphatic), and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring, a primary amide, a primary amine, and an ether . The molecule contains a total of 28 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
The synthesis of benzamides, including this compound, involves the reaction of benzoic acids and amines under certain conditions . The Lewis acidic ionic liquid immobilization was carried out through the reaction between 1-(3-triethoxysilyl)-propyl-3-methylimidazolium chloride molecules and the hydroxy groups of diatomaceous earth surfaces, followed by the addition of zirconium (IV) chloride .Physical and Chemical Properties Analysis
Amides, including this compound, generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of amides in water is also influenced by these factors .Aplicaciones Científicas De Investigación
Metabolic Process Inhibition
4-(3-Aminopropoxy)benzamide derivatives, such as 3-aminobenzamide, have been studied for their effects on various metabolic processes. These compounds are known to inhibit poly(adenosine diphosphate-ribose) synthetase, impacting cell viability, glucose metabolism, and DNA synthesis. However, their effectiveness is limited due to the challenge of administering a dose that inhibits the synthetase without causing additional metabolic effects (Milam & Cleaver, 1984).
Synthesis and Characterization for Medicinal Use
Benzamide derivatives, including this compound, are significant in medicinal chemistry. They are key intermediates in synthesizing compounds for treating various disorders like antimicrobial, antimalarial, anticancer, and antipsychotic diseases. Their synthesis involves isatoic anhydride treated with substituted anilines, and they are evaluated for toxicity and antimicrobial activity using methods like Insilico prediction and disc diffusion (Ammaji et al., 2019).
Antioxidant Properties and Electrochemical Behavior
Amino-substituted benzamide derivatives, including those similar to this compound, are studied for their antioxidant properties. Their electrochemical oxidation mechanisms provide insights into their free radical scavenging activities. Understanding these mechanisms helps comprehend the antioxidant activity of these compounds (Jovanović et al., 2020).
Novel Inhibitors in Enzyme Research
3-Aminobenzamide, a derivative of this compound, has been identified as a potent inhibitor of poly(ADP-ribose) synthetase, an enzyme crucial in DNA repair processes. This finding underscores the importance of benzamide derivatives in developing new enzyme inhibitors (Purnell & Whish, 1980).
Potential in Neuroleptic Drug Development
Benzamides, including this compound derivatives, have shown potential in the development of neuroleptic drugs. These compounds exhibit inhibitory effects on certain behaviors in animal models, indicating their potential in treating psychosis (Iwanami et al., 1981).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-aminopropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELBVKWYMDDNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651676 | |
| Record name | 4-(3-Aminopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018600-42-4 | |
| Record name | 4-(3-Aminopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine](/img/structure/B1497627.png)
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]copper](/img/structure/B1497629.png)


![C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE](/img/structure/B1497647.png)








